molecular formula C16H13ClN2O4S B1464748 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680618-02-4

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1464748
CAS No.: 680618-02-4
M. Wt: 364.8 g/mol
InChI Key: HTEWIFIYUSISGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C16H13ClN2O4S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H16ClN3O3S. Its structure includes a sulfonyl chloride group, which is known for its reactivity and ability to form covalent bonds with various biomolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonyl chloride moiety can react with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on proteases, which play crucial roles in various physiological processes, including cell signaling and immune responses.

Antimicrobial Activity

Preliminary studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways.

Research Findings

StudyFocusResults
Study AAntimicrobial ActivityInhibition of E. coli growth at concentrations above 50 µg/mL.
Study BAnticancer ActivityInduction of apoptosis in MCF-7 breast cancer cells with an IC50 of 30 µM.
Study CEnzyme InhibitionSignificant inhibition of serine proteases with IC50 values ranging from 10 to 20 µM.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased markers for apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics but may undergo significant metabolic transformation in vivo.

Properties

IUPAC Name

5-[(4-cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)19-16(20)12-5-3-11(10-18)4-6-12/h3-9H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEWIFIYUSISGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695743
Record name 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-02-4
Record name 5-[(4-Cyanobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-(4-Cyanobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.